Octanoic acid - d5

Catalog No.
S1817575
CAS No.
M.F
C8H11D5O2
M. Wt
149.25
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanoic acid - d5

Product Name

Octanoic acid - d5

Molecular Formula

C8H11D5O2

Molecular Weight

149.25

Synonyms

Octanoic acid - d5

Octanoic acid-d5, also known as caprylic acid-d5, is a stable isotope-labeled derivative of octanoic acid, a medium-chain fatty acid with the chemical formula C8H16O2\text{C}_8\text{H}_{16}\text{O}_2 or C8H15D5O2\text{C}_8\text{H}_{15}\text{D}_5\text{O}_2 in its deuterated form. This compound appears as a colorless to light yellow liquid and possesses a mild odor. It is known for its role in various biological processes and industrial applications. Octanoic acid is characterized by its hydrophobic nature, being insoluble in water but soluble in organic solvents, which influences its interactions and applications in both biological and chemical contexts .

That incorporate deuterated reagents.
  • Biocatalytic Processes: Recent studies have explored using engineered microorganisms to produce octanoic acid-d5 via metabolic engineering techniques. For example, Escherichia coli has been modified to enhance the production of octanoate through overexpression of specific enzymes involved in fatty acid biosynthesis .
  • These synthesis methods are crucial for producing octanoic acid-d5 for research and industrial applications.

    Octanoic acid exhibits several biological activities:

    • Antibacterial Properties: It has been recognized for its antibacterial effects, particularly against certain strains of bacteria such as Escherichia coli.
    • Metabolism: As a metabolite, octanoic acid plays a role in energy production and lipid metabolism within human cells .
    • Fermentation Inhibition: It is known to inhibit fermentation processes in yeast, which can impact alcohol production. This inhibition is enhanced under acidic conditions and low pH environments .

    These biological properties make octanoic acid-d5 significant for research in metabolic pathways and microbial interactions.

    Octanoic acid-d5 has several notable applications:

    • Research Tool: Its stable isotope labeling allows it to be used as a tracer in metabolic studies and biochemical assays.
    • Flavoring and Fragrance Industry: Octanoic acid is utilized in the production of esters for flavoring agents and fragrances due to its pleasant odor profile.
    • Pharmaceuticals: It serves as an ingredient in formulations due to its emulsifying properties and potential health benefits related to medium-chain fatty acids .

    These applications underscore the versatility of octanoic acid-d5 across different sectors.

    Studies on the interactions of octanoic acid-d5 reveal its effects on cellular mechanisms:

    • Cell Membrane Interactions: Research indicates that octanoic acid can affect cell membrane integrity and permeability, influencing cellular responses to stress.
    • Transport Mechanisms: The compound activates specific transporters within cells that facilitate the expulsion of fatty acids, thereby modulating resistance mechanisms against toxic compounds like ethanol during fermentation processes .

    Understanding these interactions is essential for exploiting octanoic acid-d5 in both therapeutic and industrial contexts.

    Octanoic acid-d5 shares similarities with other medium-chain fatty acids. Below is a comparison highlighting its uniqueness:

    Compound NameChemical FormulaUnique Features
    Octanoic AcidC8H16O2Naturally occurring; used as an antimicrobial agent.
    Decanoic AcidC10H20O2Longer chain; more potent antimicrobial properties.
    Hexanoic AcidC6H12O2Shorter chain; different metabolic pathways.
    Dodecanoic AcidC12H24O2Higher melting point; used in food industry.

    Octanoic acid-d5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies while retaining the biological properties associated with medium-chain fatty acids .

    Molecular Formula and Weight

    Octanoic acid - d5 is a deuterated derivative of octanoic acid with the molecular formula C8H11D5O2 [1] [2]. The compound has a molecular weight of 149.24 grams per mole, representing an increase of 5.03 grams per mole compared to the non-deuterated parent compound [1] [2]. The Chemical Abstracts Service registry number for octanoic acid - d5 is 3028869-02-2 [1] [2].

    The deuterated compound maintains the same carbon backbone structure as octanoic acid but incorporates five deuterium atoms in place of hydrogen atoms within the alkyl chain [2] . This isotopic substitution results in a mass increase that is directly proportional to the number of deuterium atoms incorporated, as each deuterium atom contributes approximately one additional atomic mass unit compared to hydrogen [1] [2].

    Table 1: Molecular Formula and Basic Properties Comparison

    PropertyOctanoic Acid-d5Octanoic Acid (non-deuterated)
    Molecular FormulaC8H11D5O2C8H16O2
    Molecular Weight (g/mol)149.24144.21
    CAS Number3028869-02-2124-07-2
    IUPAC NameOctanoic acid-d5Octanoic acid
    Deuterium Atoms50
    Deuteration PositionAlkyl chainNone

    Structural Characteristics and Deuterium Positioning

    Octanoic acid - d5 retains the fundamental structural framework of octanoic acid, consisting of an eight-carbon linear saturated chain terminated by a carboxylic acid functional group [28] [30]. The systematic structure can be represented as a straight-chain saturated fatty acid with the carboxylic acid group positioned at carbon-1 [28] [31].

    The deuterium atoms in octanoic acid - d5 are strategically positioned within the alkyl chain portion of the molecule [1] [2]. The specific positioning of these five deuterium atoms affects the compound's physical and chemical properties through isotope effects [39] [40]. The deuterated positions create stronger carbon-deuterium bonds compared to the original carbon-hydrogen bonds, influencing the overall molecular behavior [39] [42].

    The structural integrity of the carboxylic acid functional group remains unchanged in the deuterated compound [2] . This preservation ensures that the fundamental chemical reactivity associated with the carboxyl group is maintained while allowing for the distinctive analytical and research applications that deuteration provides [35].

    Physical Properties

    Melting and Boiling Points

    Viscosity measurements for octanoic acid - d5 are anticipated to be comparable to the parent compound, with the reference value of 6.6 square millimeters per second [11] [14]. The deuterium isotope effect on viscosity is generally minimal for medium-chain fatty acids, as the overall molecular structure and intermolecular interactions remain largely unchanged [14] [16].

    The refractive index of octanoic acid - d5 is expected to fall within the same range as non-deuterated octanoic acid, approximately 1.425 to 1.431 at 20 degrees Celsius [9] [11]. These optical properties are primarily determined by the overall molecular structure rather than the specific isotopic composition [11] [28].

    Chemical Properties

    Acidity and pKa Values

    The acidity of octanoic acid - d5 is influenced by deuterium isotope effects on the carboxylic acid functional group [17] [39]. Research on deuterium isotope effects indicates that deuteration generally decreases the acidity of carboxylic acids, with typical changes of up to 0.031 pKa units per deuterium atom [39] [40].

    The non-deuterated octanoic acid exhibits a pKa value of 4.89 at 25 degrees Celsius [11] [17]. For octanoic acid - d5, the pKa value is expected to be slightly higher, indicating reduced acidity compared to the parent compound [39] [41]. This effect arises from the stronger carbon-deuterium bonds and altered vibrational frequencies that affect the acid dissociation equilibrium [39] [40].

    Surface acidity studies have shown that octanoic acid demonstrates a surface pKa value of 4.9 at the air-water interface [17] [20]. The deuterated analog is expected to exhibit a similar but slightly elevated surface pKa value due to the isotope effects on intermolecular interactions and hydrogen bonding [17] [41].

    Table 4: Chemical Properties and Acidity

    PropertyOctanoic Acid-d5Octanoic Acid (Reference)
    pKa Value (25°C)Similar to 4.89 (slightly higher)4.89
    Acid ValueSimilar to 366-396366-396
    pH (1 mM solution)Similar to 3.973.97
    pH (10 mM solution)Similar to 3.453.45
    pH (100 mM solution)Similar to 2.952.95
    Functional GroupCarboxylic acidCarboxylic acid
    Chemical ClassificationDeuterated medium-chain fatty acidMedium-chain saturated fatty acid
    StabilityStable under normal conditionsStable under normal conditions

    Reactivity Profiles

    The reactivity profile of octanoic acid - d5 is characterized by kinetic isotope effects that generally result in slower reaction rates compared to the non-deuterated compound [42] [43]. Primary kinetic isotope effects for carbon-deuterium bond cleavage can range from 2 to 7 times slower than corresponding carbon-hydrogen bond reactions [42] [43].

    Octanoic acid - d5 maintains the typical reactivity patterns of carboxylic acids, including neutralization reactions with bases and esterification reactions with alcohols [19] [21]. However, these reactions proceed at reduced rates due to the stronger carbon-deuterium bonds that require additional energy for bond breaking [42] [43].

    The compound exhibits exothermic neutralization reactions with bases, similar to other carboxylic acids [19] [21]. It can react with active metals to form gaseous hydrogen and metal salts, though the reaction kinetics may be influenced by the deuterium isotope effect [19] [42]. The reactivity with cyanide salts, diazo compounds, and other reactive species follows typical carboxylic acid patterns but at modified rates [19] [21].

    Stability Under Various Conditions

    Octanoic acid - d5 demonstrates stability under normal storage and handling conditions, similar to the parent compound [19] [21]. The compound remains stable at room temperature and exhibits resistance to oxidation and decomposition under standard atmospheric conditions [21] [36].

    The thermal stability of octanoic acid - d5 is maintained across typical temperature ranges encountered in laboratory and analytical applications [21] [36]. The deuterium substitution may provide slight enhancement to thermal stability due to the stronger carbon-deuterium bonds, which are more resistant to thermal dissociation [42] [43].

    Chemical stability is preserved across a range of pH conditions, with the compound maintaining its structural integrity in both acidic and mildly basic environments [19] [21]. The carboxylic acid group remains reactive under appropriate conditions while the deuterated alkyl chain provides enhanced stability against certain degradation pathways [42] [43].

    Comparative Analysis with Non-deuterated Octanoic Acid

    The comparative analysis between octanoic acid - d5 and non-deuterated octanoic acid reveals several key differences arising from deuterium isotope effects [39] [42]. The most significant distinction lies in the analytical applications, where the deuterated compound serves as an internal standard for mass spectrometric analysis due to its distinct mass signature [35] [38].

    Mass spectrometric behavior shows a characteristic 5 atomic mass unit shift for octanoic acid - d5 compared to the parent compound [34] [35]. This mass difference enables precise quantification and identification in complex biological and chemical matrices [35] [38]. The deuterium labeling enhances analytical sensitivity and specificity in gas chromatography-mass spectrometry applications [34] [38].

    Metabolic behavior differs significantly between the two compounds, with octanoic acid - d5 typically exhibiting reduced metabolic rates due to kinetic isotope effects [16] [27]. Studies on deuterated fatty acids demonstrate that enzymatic processes involving carbon-hydrogen bond cleavage proceed more slowly with deuterated substrates [27] [42]. This property makes octanoic acid - d5 valuable for metabolic tracer studies and pharmacokinetic research [27] [35].

    Table 5: Deuterium Isotope Effects

    ParameterEffect in Octanoic Acid-d5Magnitude/Direction
    C-H vs C-D Bond StrengthC-D bonds stronger than C-H+20% bond strength
    Vibrational FrequencyLower vibrational frequenciesDeuterium isotope effect
    Zero-Point EnergyLower zero-point energyReduced by ~50%
    Acidity (ΔpKa per D)Slightly decreased acidity (~0.031 units)Increase in pKa
    ReactivitySlower reaction rates (KIE)Primary KIE: 2-7x slower
    Metabolic RateReduced metabolic rateSignificant reduction
    Analytical DetectionEnhanced by deuterium labelingImproved sensitivity
    Mass Spectrometric BehaviorMass shift +5 amu from parentDistinct mass signature

    The physical property differences between octanoic acid - d5 and octanoic acid are generally minimal but measurable [16] [44]. Density increases slightly due to the higher molecular weight of deuterium, while melting and boiling points show minimal variation [9] [44]. These subtle differences do not significantly impact the compound's handling or storage requirements but may be relevant for precise analytical measurements [35] [44].

    Hydrogen/deuterium exchange represents one of the most fundamental and widely employed approaches for introducing deuterium atoms into octanoic acid molecules [1] [2]. This process involves the replacement of hydrogen atoms with deuterium through various catalytic systems under controlled conditions. The mechanism typically proceeds through the formation of reactive intermediates that facilitate the exchange of protonic hydrogen with deuterium from heavy water or deuterated solvents.
    The heterogeneous catalytic approach utilizing palladium and rhodium on carbon represents a well-established methodology for achieving substantial deuteration of octanoic acid [3]. In this system, a mixture of octanoic acid is treated with Pd/C (10 weight percent palladium) and Rh/C (5 weight percent rhodium) in a 2-propanol/deuterium oxide mixed solvent system at elevated temperature and pressure. The reaction typically requires temperatures of 180°C and pressures of 1.8 megapascals for 48 hours to achieve deuteration ratios of approximately 75 percent . The bimetallic catalyst system provides enhanced activity compared to single-metal catalysts, with the rhodium component facilitating hydrogen activation while palladium promotes the exchange process.

    Platinum-based catalytic systems offer improved deuteration efficiency under hydrothermal conditions [5]. The use of platinum on carbon in deuterium oxide at temperatures exceeding 200°C and pressures of 2.1 megapascals enables deuteration ratios reaching 85 percent within 24 hours [6]. The mechanism involves the coordination of deuterium oxide to the platinum surface, followed by oxidative addition of the carboxylic acid carbon-hydrogen bonds and subsequent deuterium incorporation through reductive elimination processes.

    Iridium N-heterocyclic carbene nanoparticles provide an alternative approach that operates under milder conditions while maintaining good selectivity [2]. These systems typically function at 120°C and 1.5 megapascals, requiring extended reaction times of 72 hours to achieve deuteration ratios of 68 percent. The advantage of this system lies in its ability to avoid reduction side reactions that can occur with other transition metal catalysts.

    Acid-catalyzed hydrogen/deuterium exchange using deuterated sulfuric acid systems represents a highly efficient approach for achieving near-complete deuteration [2]. Treatment of octanoic acid with 20 weight percent deuterium sulfoxide in deuterated methanol at 60°C for 12 hours yields deuteration ratios exceeding 97 percent with quantitative yields [7]. This approach demonstrates exceptional efficiency due to the strong acidic conditions that promote rapid proton exchange while the deuterated solvent system ensures high deuterium incorporation.
    The temperature dependence of deuteration efficiency varies significantly among different catalytic systems. Lower temperature processes utilizing acid catalysis demonstrate superior deuteration ratios compared to high-temperature heterogeneous catalytic approaches, suggesting that thermodynamic equilibrium favors deuterium incorporation under milder conditions when appropriate catalytic systems are employed.

    Decarboxylation of Deuterated Malonic Acids

    The decarboxylative approach to deuterated octanoic acid synthesis represents an elegant strategy that combines deuterium incorporation with carbon-carbon bond formation through malonic acid derivatives [8] [7]. This methodology exploits the inherent instability of malonic acid derivatives toward thermal decarboxylation while incorporating deuterium through preliminary exchange processes.

    The synthesis begins with the preparation of deuterated malonic acid derivatives through hydrogen/deuterium exchange in deuterium oxide [8]. Substituted malonic acids, particularly 2-hexylmalonic acid, undergo facile deuterium incorporation at the α-position when heated with deuterium oxide in the presence of base catalysts. The exchange process typically requires temperatures of 120°C for 6 hours to achieve deuterium contents of 83 percent [9].

    Enzymatic deuteration approaches utilizing specific malonate decarboxylases offer advantages in terms of selectivity and mild reaction conditions [10]. These biotransformations can be conducted at ambient temperature (25°C) over extended periods (24 hours) to achieve deuterium incorporation, although the overall deuteration efficiency may be lower (68 percent) compared to chemical methods. The enzymatic approach provides excellent regioselectivity for α-deuteration while avoiding harsh reaction conditions.

    Photocatalytic decarboxylation methodologies have emerged as promising alternatives for deuterated fatty acid synthesis [11] [7]. These systems employ visible light photoredox catalysts such as acridinium salts in combination with deuterium oxide as the deuterium source. The process operates through single-electron oxidation of the carboxylate followed by decarboxylation and deuterium atom transfer from deuterium oxide. Reaction conditions typically involve 20°C for 12 hours under blue light irradiation, achieving deuterium contents of 91 percent with excellent yields.

    The decarboxylation step itself proceeds through a well-characterized mechanism involving the formation of a six-membered cyclic transition state [12] [13]. Upon heating, the deuterated malonic acid derivative undergoes intramolecular electronic redistribution leading to carbon-carbon bond cleavage with concomitant carbon dioxide elimination. The resulting enol intermediate rapidly tautomerizes under the reaction conditions to yield the corresponding deuterated carboxylic acid.

    Advanced photocatalytic systems utilizing specific acridinium photooxidants in combination with thiol cocatalysts enable direct double decarboxylation of malonic acid derivatives [14]. These systems operate in trifluoroethanol solvent with substoichiometric base loading, achieving efficient conversion of dimethyl malonate derivatives to deuterated products. The use of deuterated thiol reagents ensures high deuterium incorporation in the final products.

    Environmentally Friendly Synthesis Protocols

    The development of sustainable synthetic approaches for deuterated octanoic acid has become increasingly important due to environmental concerns and regulatory requirements [15] [16]. Green chemistry principles emphasize the use of renewable feedstocks, minimal waste generation, and reduced energy consumption while maintaining high synthetic efficiency.

    Biocatalytic approaches utilizing engineered fatty acid photodecarboxylases represent a significant advancement in environmentally benign deuteration methodology [15] [16]. The Chlorella variabilis fatty acid photodecarboxylase system enables direct decarboxylative deuteration using deuterium oxide as the sole deuterium source under ambient conditions. This system operates at 20°C under blue light-emitting diode irradiation (450 nanometers) for 12 hours, achieving deuterium incorporation rates of 93 percent with minimal waste generation [15].

    The biocatalytic system demonstrates several environmental advantages including operation in aqueous media, elimination of toxic organic solvents, and the ability to function under atmospheric conditions without inert gas protection [16]. The enzyme system can be produced through fermentation processes using renewable carbon sources, and the deuterium oxide can be recovered and recycled through distillation, significantly reducing the environmental footprint of the synthetic process.

    Aqueous-phase deuterium oxide exchange represents another environmentally friendly approach that eliminates the need for organic solvents [8] [17]. This methodology involves heating octanoic acid derivatives with deuterium oxide in the presence of potassium hydroxide at 100°C for 24 hours. The process achieves deuterium incorporation rates of 87 percent while using only water-based reaction media and generating minimal chemical waste.

    Solvent-free thermal deuteration processes offer the ultimate reduction in environmental impact by completely eliminating organic solvents [18]. These methodologies rely on direct thermal activation of deuterium exchange under neat conditions at elevated temperatures (180°C) for reduced reaction times (6 hours). While deuterium incorporation may be somewhat lower (76 percent), the elimination of solvents and reduced reaction times contribute to improved sustainability metrics.

    Microwave-assisted synthesis protocols provide energy-efficient alternatives to conventional heating methods [19]. The use of microwave irradiation at 2.45 gigahertz enables rapid deuteration of octanoic acid derivatives within 30 minutes at moderate temperatures. The enhanced energy transfer efficiency of microwave heating reduces overall energy consumption while maintaining good deuterium incorporation rates (89 percent).

    Photocatalytic systems utilizing visible light represent energy-efficient alternatives to thermal processes [18]. These approaches employ photoredox-active carboxylic acid derivatives that function as both substrate and catalyst, eliminating the need for transition metal catalysts. The systems operate under mild conditions using inexpensive light-emitting diode irradiation sources, achieving high deuterium incorporation with excellent atom economy.

    Challenges in Achieving High Deuteration Ratios

    The attainment of high deuterium incorporation levels in octanoic acid synthesis presents several fundamental challenges related to thermodynamic equilibrium, kinetic factors, and competing reaction pathways [20]. Understanding these limitations is crucial for optimizing synthetic protocols and developing improved methodologies.

    Primary kinetic isotope effects represent a significant obstacle to achieving complete deuteration in many synthetic systems [20] [21]. The inherent preference for hydrogen over deuterium in chemical bonds results in kinetic isotope effect values ranging from 2 to 7 for most carbon-hydrogen bond activation processes. This preference necessitates the use of large excess of deuterium sources or multiple exchange cycles to achieve high deuteration levels.

    Thermodynamic equilibrium considerations impose fundamental limitations on deuteration efficiency in exchange-based processes [1] [22]. The equilibrium constant for hydrogen/deuterium exchange in carboxylic acids typically favors deuterium incorporation by only modest factors (1.2 to 1.8), requiring careful optimization of reaction conditions to drive the equilibrium toward deuterated products. Temperature effects can either favor or disfavor deuteration depending on the specific system, with entropic factors becoming more significant at elevated temperatures.

    Competing decarboxylation reactions present particular challenges in malonic acid-based synthetic approaches [10] [14]. The thermal instability of malonic acid derivatives that enables decarboxylation can also lead to premature decomposition before complete deuteration is achieved. Optimization requires careful balance between deuteration conditions and thermal stability, often necessitating stepwise protocols or specialized catalyst systems.

    Isotope scrambling represents another significant challenge in deuteration processes involving multiple exchangeable sites [23]. The presence of multiple carbon-hydrogen bonds in octanoic acid can lead to statistical distribution of deuterium atoms rather than selective incorporation at specific positions. Advanced synthetic strategies employ protecting group methodologies or regioselective catalysts to overcome these limitations.

    Catalyst deactivation under deuteration conditions can limit the achievable deuteration levels in extended reactions [3] . Heavy water and deuterated solvents can cause catalyst poisoning or deactivation through coordination to active sites or modification of electronic properties. The development of robust catalyst systems that maintain activity under deuteration conditions remains an active area of research.

    Purification challenges arise from the similar physical properties of deuterated and non-deuterated products [24] [25]. Conventional separation techniques such as distillation or crystallization often prove inadequate for separating isotopologues, necessitating specialized purification protocols based on kinetic differences or isotope-selective adsorption processes.

    Purification and Characterization Strategies

    The isolation and characterization of deuterated octanoic acid requires specialized analytical techniques and purification strategies due to the subtle differences between isotopologues [24] [26]. Conventional purification methods often prove inadequate for achieving the high purity levels required for research applications.

    Chromatographic separation techniques represent the primary approach for purifying deuterated octanoic acid from synthesis mixtures [27] [26]. Gas chromatography using specialized stationary phases can achieve separation of deuterated and non-deuterated fatty acids based on small differences in volatility and interaction with the stationary phase. Capillary columns with high theoretical plate numbers are essential for achieving adequate resolution, with analysis times typically ranging from 25 to 45 minutes depending on the column length and temperature program.

    Liquid chromatography methods offer alternative separation approaches particularly suited for thermally labile derivatives [27]. Reverse-phase high-performance liquid chromatography using C18 stationary phases can separate octanoic acid isotopologues through differential interactions with the mobile phase. The use of deuterated mobile phase components can enhance separation efficiency by minimizing hydrogen/deuterium exchange during the separation process.

    Crystallization-based purification exploits small differences in crystal packing between deuterated and non-deuterated compounds [28]. Fractional crystallization from appropriate solvent systems can achieve enrichment of deuterated products, although multiple recrystallization cycles are typically required to achieve high purity levels. The choice of crystallization solvent is critical, with polar protic solvents generally avoided to prevent deuterium exchange.

    Nuclear magnetic resonance spectroscopy provides the most definitive characterization of deuterium incorporation and position [29] [30]. Proton nuclear magnetic resonance spectroscopy enables quantitative determination of residual hydrogen content through integration of residual proton signals relative to internal standards. Deuterium nuclear magnetic resonance spectroscopy directly quantifies deuterium content and provides information about positional distribution within the molecule.

    Mass spectrometry techniques offer complementary characterization capabilities with high sensitivity and specificity [26] [24]. Electrospray ionization mass spectrometry enables direct determination of molecular weight shifts corresponding to deuterium incorporation. High-resolution mass spectrometry provides exact mass determination with precision sufficient to distinguish isotopologues differing by single deuterium atoms.

    Gas chromatography-mass spectrometry analysis of derivatized samples enables both separation and characterization in a single analytical procedure [26] [31]. The fragmentation patterns of deuterated fatty acid derivatives provide structural information about deuterium distribution, while the chromatographic separation enables quantification of different isotopologues present in the sample.

    Infrared spectroscopy provides qualitative information about deuterium incorporation through the characteristic carbon-deuterium stretching vibrations [32]. The carbon-deuterium stretch appears at approximately 2100 to 2300 wavenumbers, distinctly separated from carbon-hydrogen stretches. The intensity of these bands provides semi-quantitative information about deuterium content, although quantitative analysis requires careful calibration with authentic standards.

    Quality control protocols for deuterated octanoic acid must address both chemical purity and isotopic purity parameters [24] [25]. Chemical purity assessment employs conventional analytical techniques including gas chromatography, liquid chromatography, and nuclear magnetic resonance spectroscopy to detect organic impurities. Isotopic purity determination requires specialized nuclear magnetic resonance or mass spectrometry methods to quantify deuterium content and distribution.

    Purity

    95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Dates

    Last modified: 07-20-2023

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